molecular formula C44H26O8 B1433813 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic acid CAS No. 933047-52-0

4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic acid

Cat. No.: B1433813
CAS No.: 933047-52-0
M. Wt: 682.7 g/mol
InChI Key: HVCDAMXLLUJLQZ-UHFFFAOYSA-N
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Description

4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic acid is an organic compound with the molecular formula C44H26O8. It is known for its unique structure, which includes a pyrene core substituted with four benzoic acid groups at the 1, 3, 6, and 8 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic acid typically involves the following steps:

Industrial Production Methods

These optimizations may include the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to increase yield and reduce production time .

Chemical Reactions Analysis

Types of Reactions

4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of additional carboxylic acid groups, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic acid is primarily related to its ability to interact with various molecular targets through its aromatic and carboxylic acid groups. These interactions can include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic acid is unique due to its combination of a pyrene core and four benzoic acid groups, which confer specific chemical and physical properties. These properties make it particularly useful in applications requiring fluorescence, electron transfer, and strong binding interactions .

Biological Activity

4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic acid is a complex organic compound notable for its unique tetracarboxylic structure linked to a pyrene core. This compound has garnered attention for its potential applications in various fields, including materials science and biomedicine. Its molecular formula is C44H26O8, with a molecular weight of 682.67 g/mol . The compound's structure endows it with fluorescent properties and the ability to form metal-organic frameworks (MOFs), which enhances its utility in biological systems.

  • Molecular Formula : C44H26O8
  • Molecular Weight : 682.67 g/mol
  • Functional Groups : Four carboxylic acid groups contribute to solubility and reactivity .

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules and cellular structures. The compound’s fluorescence allows for its use as a probe in imaging applications. Studies have shown that it can form complexes with metal ions, which can influence cellular processes such as signaling pathways and enzyme activities .

Applications in Biological Systems

  • Fluorescent Probes : The compound's inherent fluorescence makes it suitable for use in bioimaging and tracking cellular processes.
  • Drug Delivery Systems : Its ability to form MOFs can be exploited to create drug delivery vehicles that release therapeutic agents in a controlled manner.
  • Photocatalysis : Research indicates that this compound can act as a photocatalyst in various reactions, potentially leading to applications in environmental remediation and energy conversion .

Case Study 1: Interaction with Metal Ions

A study investigated the interaction between this compound and various metal ions. The results demonstrated that the compound could effectively chelate metal ions such as Cu²⁺ and Zn²⁺, leading to enhanced fluorescence intensity. This property was utilized for developing sensors capable of detecting metal ion concentrations in biological samples .

Case Study 2: Drug Delivery Mechanisms

In another study focusing on drug delivery systems, researchers synthesized MOFs using this compound as a ligand. The resulting structures showed promising results in loading and releasing anticancer drugs under physiological conditions. The controlled release profile was attributed to the stability of the MOF framework formed by the compound .

Comparative Analysis

The following table summarizes the similarities and differences between this compound and other related compounds:

Compound NameSimilarity IndexKey Features
1,3,6,8-Tetra(benzoic acid)pyrene0.95Lacks additional carboxylic groups
1-(pyrenyl)carboxylic acid0.95Contains only one carboxylic group
Tetrakis(4-carboxyphenyl)porphyrin0.95Porphyrin structure with similar reactivity
Pyrene-1-carboxylic acid0.95Simplified structure with single carboxylic group

Properties

IUPAC Name

4-[3,6,8-tris(4-carboxyphenyl)pyren-1-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H26O8/c45-41(46)27-9-1-23(2-10-27)35-21-36(24-3-11-28(12-4-24)42(47)48)32-19-20-34-38(26-7-15-30(16-8-26)44(51)52)22-37(25-5-13-29(14-6-25)43(49)50)33-18-17-31(35)39(32)40(33)34/h1-22H,(H,45,46)(H,47,48)(H,49,50)(H,51,52)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVCDAMXLLUJLQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C6=CC=C(C=C6)C(=O)O)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H26O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

682.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933047-52-0
Record name 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic acid
Reactant of Route 2
4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic acid
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4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic acid
Reactant of Route 4
4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic acid
Reactant of Route 5
4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic acid
Reactant of Route 6
4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic acid
Customer
Q & A

Q1: Why is 4,4′,4″,4′′′-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic acid considered a promising ligand in the development of photocatalytic MOFs?

A1: 4,4′,4″,4′′′-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic acid exhibits unique properties that make it highly desirable for photocatalytic applications. Firstly, its large aromatic structure, consisting of a pyrene core and four benzoic acid groups, allows for strong absorption of visible light. [, ] This characteristic is crucial for efficient utilization of sunlight, a readily available and sustainable energy source. Secondly, when incorporated into MOFs, this ligand contributes to enhanced charge separation lifetimes. [] This extended lifespan of photogenerated electrons and holes is critical for promoting redox reactions, which are the foundation of photocatalysis.

Q2: Can you elaborate on the structural characteristics of MOFs incorporating 4,4′,4″,4′′′-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic acid and how they contribute to photocatalysis?

A2: Research has shown that integrating 4,4′,4″,4′′′-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic acid as a ligand can significantly impact the structure and consequently, the photocatalytic activity of MOFs. For example, studies demonstrate a morphological shift from plate-like to octahedral structures when this ligand is introduced into a titanium-based MOF. [] This change is often accompanied by an increase in structural defects, specifically missing ligands, which can act as active sites for catalytic reactions. Additionally, these modified MOFs typically exhibit larger surface areas and pore volumes, further facilitating reactant adsorption and enhancing overall catalytic efficiency. []

Q3: What specific photocatalytic reactions have been successfully demonstrated using MOFs containing 4,4′,4″,4′′′-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic acid?

A3: MOFs incorporating 4,4′,4″,4′′′-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic acid have shown significant promise in driving photocatalytic hydrogen peroxide (H2O2) production from dioxygen (O2) reduction. [] This reaction is of particular interest for various applications, including clean energy production and environmental remediation. Importantly, these MOFs can catalyze this reaction under visible light irradiation, showcasing their potential for sustainable and efficient H2O2 synthesis. []

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